Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate
Description
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a chloroacetyl-substituted amino group at the 2-position and a methyl ester at the 3-position of the thiophene ring. Its molecular formula is C₈H₇ClN₂O₃S, with a molecular weight of 246.67 g/mol (exact mass: 246.9874) . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting antibacterial agents, enzyme inhibitors, and membrane-interacting probes .
Structurally, the chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitutions or cross-coupling reactions. The methyl ester enhances solubility in organic solvents, facilitating purification and downstream functionalization .
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3S/c1-13-8(12)5-2-3-14-7(5)10-6(11)4-9/h2-3H,4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLPUZFVMNXYIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate typically involves the reaction of thiophene derivatives with chloroacetyl chloride and methanol. One common method includes the following steps:
Starting Material: Thiophene-3-carboxylic acid is used as the starting material.
Chloroacetylation: The thiophene-3-carboxylic acid is reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-[(chloroacetyl)amino]thiophene-3-carboxylic acid.
Esterification: The resulting acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemical Synthesis Applications
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:
- Chloroacetylation : The compound is formed by reacting thiophene derivatives with chloroacetyl chloride in the presence of a base like pyridine. This reaction introduces the chloroacetyl group, which is crucial for subsequent transformations.
- Esterification : Following chloroacetylation, the resulting acid can be esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Biological Applications
Research has indicated that this compound possesses notable biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
The compound has been evaluated for its potential to inhibit the growth of various pathogens. For instance, studies have shown that related thiophene derivatives can inhibit Mycobacterium tuberculosis growth with minimal inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Anticancer Properties
This compound has been investigated for its anticancer properties. The chloroacetyl moiety is believed to interact with nucleophilic sites in cancer cells, potentially leading to the inhibition of critical enzymes involved in tumor progression.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of thiophene derivatives similar to this compound against Staphylococcus aureus and Bacillus subtilis. Results indicated significant antibacterial activity, suggesting that structural modifications could enhance potency against resistant strains .
Research on Anticancer Mechanisms
Another research effort focused on the anticancer potential of thiophene derivatives, including this compound. The study demonstrated that these compounds could induce apoptosis in cancer cell lines through activation of specific signaling pathways .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Chemical Synthesis | Used as a building block for synthesizing complex molecules | Effective precursor for various thiophene derivatives |
| Antimicrobial Activity | Exhibits potential against bacterial pathogens | MIC values between 50–100 µg/mL against M. tuberculosis |
| Anticancer Properties | Inhibits cancer cell proliferation through enzyme inhibition | Induces apoptosis in specific cancer cell lines |
Mechanism of Action
The mechanism of action of Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The thiophene ring may also interact with biological membranes, affecting their function and integrity.
Comparison with Similar Compounds
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS 1955531-45-9)
- Substituents : Ethyl ester (3-position), ethyl and methyl groups (4- and 5-positions).
- Molecular Formula : C₁₃H₁₇ClN₂O₃S.
- Used in combinatorial libraries for drug discovery .
Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate (CAS 546099-80-3)
- Substituents: Cyanoacetyl group (2-position), phenyl group (4-position).
- Molecular Formula : C₁₅H₁₂N₂O₃S.
- Key Features: The cyano group enhances electron-withdrawing effects, improving stability but reducing electrophilicity.
Cycloalkane-Fused Thiophene Derivatives
Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 60442-41-3)
- Structure : Tetrahydrobenzo[b]thiophene fused with a cyclohexene ring.
- Molecular Formula: C₁₄H₁₆ClNO₃S.
- Key Features : The fused cyclohexene ring increases lipophilicity, enhancing membrane permeability. Reported in antibacterial studies with moderate activity against Staphylococcus aureus (MIC: 16 µg/mL) .
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Structure : Cyclopentane-fused thiophene.
- Molecular Formula: C₁₃H₁₄ClNO₃S.
- Key Features : Smaller fused ring system compared to tetrahydrobenzo derivatives, leading to altered conformational flexibility and binding kinetics in enzyme inhibition assays .
Aryl-Substituted Thiophene Derivatives
Methyl 2-[(chloroacetyl)amino]-4-(4-methylphenyl)-thiophene-3-carboxylate (CAS 356568-66-6)
Methyl 2-[(chloroacetyl)amino]-4-(4-chlorophenyl)-thiophene-3-carboxylate (CAS 519016-63-8)
- Substituents : para-Chlorophenyl group (4-position).
- Molecular Formula: C₁₄H₁₁Cl₂NO₃S.
Comparative Data Table
Biological Activity
Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiophene ring, a chloroacetyl amino group, and an ester functional group. The molecular formula is , with a molecular weight of approximately 219.67 g/mol. Its structure allows for various interactions with biological targets, which is crucial for its activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with chloroacetyl chloride in the presence of a base. This method has been optimized to yield high purity and good yields, making it suitable for further biological testing.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported range from 50 to 100 µg/mL against M. smegmatis .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Mycobacterium smegmatis | 50 - 100 |
| Staphylococcus aureus | 25 - 50 |
| Escherichia coli | 100 - 200 |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values observed were lower than those of standard chemotherapeutic agents, indicating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | <10 |
| A549 (Lung Cancer) | <15 |
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial cell wall synthesis, which is critical for its antimicrobial effects.
- Apoptosis Induction : In cancer cells, it has been shown to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
- Cell Cycle Arrest : Studies indicate that this compound can cause cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting proliferation.
Case Studies
- Inhibition of Mycobacterial Growth : A study demonstrated that this compound effectively inhibited the growth of M. tuberculosis strains, including multidrug-resistant variants. The compound's binding affinity was confirmed through X-ray crystallography, revealing its interaction with the mycolic acid biosynthesis pathway .
- Cytotoxicity in Cancer Models : Another research highlighted its cytotoxic effects on human cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare Methyl 2-[(chloroacetyl)amino]thiophene-3-carboxylate?
Answer:
The compound is synthesized via acylation of a thiophene-3-carboxylate precursor. A typical protocol involves:
- Reacting ethyl/methyl 2-aminothiophene-3-carboxylate with chloroacetyl chloride or chloroacetic anhydride in dry dichloromethane (CH₂Cl₂) under reflux (e.g., 12–24 hours) with nitrogen protection .
- Purification via reverse-phase HPLC (using methanol-water gradients) or recrystallization (e.g., methanol), yielding products with 47–67% efficiency .
Key Data:
| Step | Reagents/Conditions | Yield | Purification Method |
|---|---|---|---|
| Acylation | CH₂Cl₂, chloroacetyl chloride, reflux, N₂ | 47–67% | HPLC/Recrystallization |
Advanced: How can reaction conditions be optimized to minimize by-products during acylation?
Answer:
By-products often arise from over-acylation or solvent interactions. Optimization strategies include:
- Stoichiometric control: Use 1.2 equivalents of chloroacetylating agent to avoid excess reactive intermediates .
- Solvent selection: Anhydrous CH₂Cl₂ minimizes hydrolysis of chloroacetyl groups.
- Temperature modulation: Reflux (~40°C) balances reactivity and stability of the thiophene core .
- Inert atmosphere: Nitrogen prevents oxidation of sensitive intermediates .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- IR spectroscopy: Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- ¹H/¹³C NMR: Confirms substitution patterns (e.g., thiophene protons at δ 6.5–7.5 ppm, chloroacetyl CH₂ at δ 4.0–4.5 ppm) .
- LC-MS/HRMS: Validates molecular weight (e.g., [M+H]+ = 288.03 for C₉H₈ClNO₃S) .
Advanced: How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved?
Answer:
Discrepancies may arise from tautomerism or solvent effects. Mitigation approaches:
- Variable temperature NMR: Resolves dynamic equilibria (e.g., keto-enol tautomerism in thiophene derivatives) .
- COSY/HSQC experiments: Assigns coupled protons and carbons unambiguously .
- Computational modeling: Predicts chemical shifts (DFT calculations) to cross-validate experimental data .
Basic: What purification methods are effective for isolating the target compound?
Answer:
- Reverse-phase HPLC: Ideal for polar intermediates (e.g., using C18 columns with methanol-water gradients) .
- Recrystallization: Suitable for crystalline derivatives (e.g., methanol or ethanol) .
- Solvent partitioning: Removes unreacted starting materials (e.g., ethyl acetate/water) .
Advanced: How to design experiments for studying nucleophilic substitution at the chloroacetyl group?
Answer:
- Kinetic studies: Monitor reaction progress with amines/thiols using HPLC or UV-Vis spectroscopy .
- Leaving group analysis: Compare reactivity with bromo-/iodoacetyl analogs.
- Mechanistic probes: Use isotopic labeling (e.g., ¹⁸O in carbonyl) to track substitution pathways .
Basic: What intermediates are critical in synthesizing this compound?
Answer:
- Ethyl 2-aminothiophene-3-carboxylate: Prepared via Gewald reaction (e.g., cyanoacetate + sulfur + ketone) .
- Chloroacetyl chloride: Introduces the reactive electrophilic group .
- Protected intermediates: Boc- or tert-butyl esters for selective deprotection .
Advanced: What mechanistic insights exist for acylation reactions involving chloroacetyl groups?
Answer:
- Electrophilic attack: The chloroacetyl carbonyl is activated by electron-withdrawing Cl, facilitating nucleophilic amine attack .
- Steric effects: Bulky substituents on the thiophene ring slow acylation (e.g., tert-butyl groups reduce yields by 15–20%) .
- Solvent polarity: Higher polarity solvents stabilize transition states, accelerating reaction rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
